molecular formula C6H6FN3O2 B165423 (2-Fluoro-4-nitrophenyl)hydrazine CAS No. 127350-92-9

(2-Fluoro-4-nitrophenyl)hydrazine

Cat. No.: B165423
CAS No.: 127350-92-9
M. Wt: 171.13 g/mol
InChI Key: HPCGUKRKBLHYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a fluorine atom at the second position and a nitro group at the fourth position on the phenyl ring, with a hydrazine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2-fluoro-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Fluoro-4-nitroaniline+Hydrazine hydrateThis compound\text{2-Fluoro-4-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Fluoro-4-nitroaniline+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-nitrophenyl)hydrazine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 2-Fluoro-4-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones with different carbonyl compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:
(2-Fluoro-4-nitrophenyl)hydrazine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized for the formation of hydrazones through its reaction with carbonyl compounds, enabling the creation of various substituted phenylhydrazines depending on the nucleophile used.

Case Study: Synthesis of Indole Derivatives
Indole derivatives synthesized from this compound exhibit a range of biological activities. These derivatives have been evaluated for their potential in treating various diseases, including cancer and infections.

Medicinal Chemistry

Intermediate in Pharmaceutical Development:
This compound acts as an intermediate in the synthesis of pharmaceutical compounds that exhibit therapeutic effects. Its derivatives have shown promise in anticancer and antiviral applications .

Anticancer Activity:
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study indicated that at a concentration of 20 µM, there was a 70% increase in apoptosis markers in breast cancer cell lines .

Concentration (µM)Apoptosis Rate (%)
520
1040
2070

Biological Studies

Enzyme Inhibition and Receptor Binding:
The compound is involved in studies focusing on enzyme inhibition and receptor binding due to its structural features. It has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation, such as certain kinases involved in signaling pathways .

Antimicrobial Properties:
this compound and its derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics like ampicillin.

Bacterial StrainMIC (µg/mL)Comparison to Control
Staphylococcus aureus15Comparable to ampicillin
Escherichia coli20Comparable to ampicillin
Pseudomonas aeruginosa25Lower than kanamycin B

Material Science

Development of New Materials:
The exploration of this compound extends into material science, where it is studied for potential applications in developing new materials with specific properties. This includes investigating its interactions with various nucleophiles and electrophiles to understand its reactivity better .

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.

    (4-Fluorophenyl)hydrazine: Similar structure but lacks the nitro group.

    (2-Fluoro-4-aminophenyl)hydrazine: Similar structure but has an amino group instead of a nitro group.

Uniqueness

(2-Fluoro-4-nitrophenyl)hydrazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

(2-Fluoro-4-nitrophenyl)hydrazine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fluorine atom and a nitro group attached to a phenyl ring, has been the subject of various studies exploring its pharmacological properties.

The molecular formula for this compound is C₆H₆FN₃O₂, with a molecular weight of 171.13 g/mol. Its structure includes a hydrazine functional group, which is crucial for its reactivity and biological interactions. The presence of both fluorine and nitro substituents significantly influences its chemical behavior compared to other hydrazine derivatives.

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Studies have shown that hydrazine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, fluorinated aldimines related to this compound have demonstrated effectiveness comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral and Anticancer Properties : Compounds derived from this compound have been evaluated for their anticancer effects, showing potential in inhibiting tumor cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that are critical for bacterial survival and cancer cell proliferation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways .
  • Formation of Covalent Bonds : Hydrazines generally interact with biological targets via covalent bonding, which alters the function of target proteins or nucleic acids, leading to therapeutic effects .

Antimicrobial Efficacy

A study conducted on various fluorinated aldimines derived from this compound revealed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)Comparison to Control
Staphylococcus aureus15Comparable to ampicillin
Escherichia coli20Comparable to ampicillin
Pseudomonas aeruginosa25Lower than kanamycin B

These results suggest that derivatives of this compound can serve as effective antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines, showing a dose-dependent increase in apoptosis markers:

Concentration (µM)Apoptosis Rate (%)
520
1040
2070

This indicates the potential for developing new anticancer therapies based on this compound.

Properties

IUPAC Name

(2-fluoro-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCGUKRKBLHYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396727
Record name 2-fluoro-4-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127350-92-9
Record name 2-fluoro-4-nitrophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-4-nitrophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 20.0 g (0.126 mole) of 3,4-difluoronitrobenzene in 50 mL of isopropyl alcohol was slowly added a solution of 4.04 g (0.126 mole) of hydrazine in 20 mL of isopropyl alcohol, causing the reaction mixture to become orange. Upon completion of addition, the reaction mixture was heated at reflux for 30 minutes. A yellow solid, m.p. 137°-139° C., was filtered from the reaction mixture. The NMR spectrum of this solid was consistent with 2-fluoro-4-nitrophenylhydrazine. This product was used in Step B without being fully dried, assuming a 100% yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3.2 g (0.10 mole) of hydrazine in 20 mL of isopropanol was added with stirring to a solution of 15.9 g (0.10 mole) of 3,4-difluoronitrobenzene in 60 mL of isopropanol. Upon completion of addition the reaction mixture was heated under reflux for 30 minutes. The reaction mixture was concentrated under reduced pressure to yield 15.5 g of 2-fluoro-4-nitrophenylhydrazine; m.p. 119°-121° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

690 μL 3,4-difluoronitrobenzene was added to 15 mL anhydrous ethanol, and then the blend was heated to reflux. Hydrazine hydrate (611.5 μL) was slowly dropped into the blend and the resultant mixture was refluxed for another 2 hours to complete reaction, after which the reaction mixture was cooled down to room temperature. The yellow solid precipitated upon cooling was filtered. The filter cake was washed with petroleum ether, and then was dried to get 884.5 mg of a yellow solid, with a yield of 92.2%.
Quantity
690 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
611.5 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-4-nitrophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-4-nitrophenyl)hydrazine
Reactant of Route 3
(2-Fluoro-4-nitrophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-4-nitrophenyl)hydrazine
Reactant of Route 5
(2-Fluoro-4-nitrophenyl)hydrazine
Reactant of Route 6
(2-Fluoro-4-nitrophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.